

Technical Guide: Physicochemical Characterization of 3-Bromo-5-chloropyridine

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Compound of Interest

Compound Name: 3-Bromo-5-chloropyridine

Cat. No.: B1268422

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This technical guide provides an in-depth overview of a key physicochemical property of **3-Bromo-5-chloropyridine**, its melting point. This compound is a valuable building block in medicinal chemistry and materials science, making accurate characterization of its physical properties essential for its application in research and development. This document outlines the reported melting point data from various suppliers, a detailed experimental protocol for its determination, and a logical workflow for the characterization of synthesized heterocyclic compounds.

Core Data: Melting Point of 3-Bromo-5-chloropyridine

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range. The data presented below has been aggregated from multiple chemical suppliers and databases, providing a reliable range for the melting point of **3-Bromo-5-chloropyridine**.

Data Source	Melting Point (°C)
Sigma-Aldrich	77-81 °C[1]
Thermo Scientific Chemicals	77.0-81.0 °C[2]
Guidechem	80-82 °C[3]
MySkinRecipes	80-82 °C[4]
Tokyo Chemical Industry	78.0-82.0 °C[5]

Experimental Protocol: Melting Point Determination by Capillary Method

The following is a standard operating procedure for the determination of the melting point of a solid organic compound such as **3-Bromo-5-chloropyridine** using a capillary melting point apparatus.

I. Objective: To accurately determine the melting point range of a solid crystalline sample.

II. Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Watch glass
- Sample of **3-Bromo-5-chloropyridine**

III. Sample Preparation:

- Ensure the sample of **3-Bromo-5-chloropyridine** is completely dry, as moisture can lead to an inaccurate melting point reading.[3][5]

- Place a small amount of the crystalline sample on a clean, dry watch glass.
- If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[5][6] This ensures uniform packing and efficient heat transfer.
- To load the capillary tube, press the open end into the powdered sample on the watch glass. A small amount of solid should enter the tube.[4][6]
- Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down.[4][6] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.
- Repeat the loading and packing process until the sample height in the capillary tube is approximately 2-3 mm.[3][7] An excessive amount of sample can result in a broadened melting range.[6]

IV. Measurement Procedure:

- Turn on the melting point apparatus and allow it to stabilize.
- If the approximate melting point is known (from the data in the table above), set the initial heating temperature to about 15-20°C below the expected melting point.[3][6]
- Insert the prepared capillary tube into the sample holder of the apparatus.[3][6]
- Begin heating at a relatively rapid rate (e.g., 10°C per minute) until the temperature is about 15°C below the anticipated melting point.[3][6]
- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium to be established between the sample and the heating block.[3][7] A slow heating rate is crucial for an accurate determination.
- Observe the sample closely through the magnifying eyepiece.
- Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.[6][7]

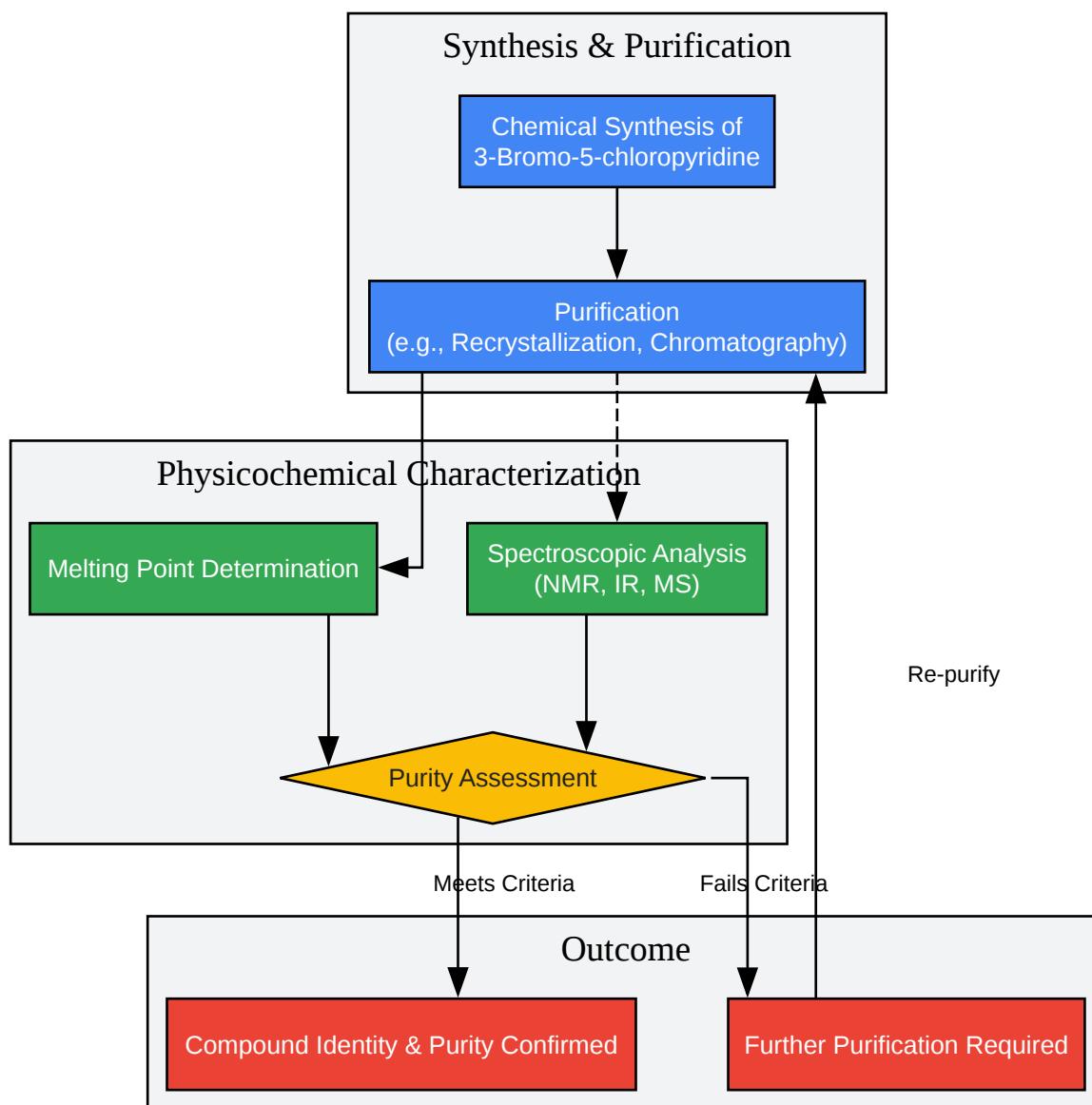
- Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[6][7]
- After the measurement is complete, turn off the apparatus and allow it to cool. Dispose of the used capillary tube appropriately. Never reuse a capillary tube.

V. Data Interpretation:

- A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.
- A broad or depressed melting range suggests the presence of impurities.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like **3-Bromo-5-chloropyridine**, where melting point determination serves as a fundamental test for purity and identity confirmation.



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Caption: Workflow for Synthesis and Characterization.

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